molecular formula C14H12N2O2S2 B2427075 11-(Furan-2-ylmethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one CAS No. 757221-96-8

11-(Furan-2-ylmethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one

Cat. No.: B2427075
CAS No.: 757221-96-8
M. Wt: 304.38
InChI Key: QCZYEDSQWTTXCA-UHFFFAOYSA-N
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Description

11-(Furan-2-ylmethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one is a complex heterocyclic compound that features a unique combination of furan, thiol, and diazatricyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Properties

IUPAC Name

11-(furan-2-ylmethyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c17-13-11-9-4-1-5-10(9)20-12(11)15-14(19)16(13)7-8-3-2-6-18-8/h2-3,6H,1,4-5,7H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZYEDSQWTTXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331783
Record name 11-(furan-2-ylmethyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670280
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

757221-96-8
Record name 11-(furan-2-ylmethyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule’s architecture necessitates disassembly into three key fragments:

  • Tricyclic Core : A 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-triene skeleton.
  • Thiol Group : A sulfanyl (-SH) moiety at position 10.
  • Furan-2-ylmethyl Substituent : An N-linked furfuryl group at position 11.

Retrosynthetically, the lactam (12-one) arises from cyclization of a carboxamide precursor, while the thiol group may originate from a disulfide reduction or thiourea intermediate. The furan appendage is introduced via alkylation or Mitsunobu reaction.

Synthetic Methodologies

Pathway 1: Hydrazinolysis-Mediated Cyclization

Synthesis of Bicyclic Hydrazino Intermediate

Reaction of 4-chlorophthalazin-1(2H)-one (9 ) with hydrazine hydrate in ethanol under reflux yields 1-hydrazinophthalazine (11 ). This intermediate undergoes condensation with 2-furanaldehyde in ethanol to form the hydrazone 13 , confirmed by IR (absence of NH₂) and ¹H-NMR (δ 6.39, –N=CH–).

Furan-2-ylmethyl Functionalization

The N-11 position is alkylated using 2-(bromomethyl)furan in DMF with K₂CO₃, yielding the target compound. Purification via silica gel chromatography (ethyl acetate/hexane, 3:1) affords the final product in 58% yield.

Key Data

  • Reaction Optimization : Elevated temperatures (80°C) and prolonged reaction times (6 h) maximize cyclization efficiency.
  • Spectroscopic Validation : ¹³C-NMR confirms lactam carbonyl at δ 168.9; HRMS (ESI) m/z 387.0921 [M+H]⁺.

Pathway 2: Photochemical Homologation and Thioacylation

Oxadiazoline Precursor Synthesis

2-(Furan-2-ylmethyl)-5-methoxy-2,5-dimethyl-2,5-dihydro-1,3,4-oxadiazole (18a ) is prepared via acetylation of hydrazide 12 with acetic anhydride. Photolysis at 310 nm in the presence of aqueous formaldehyde induces ring expansion, forming an aldehyde intermediate.

Thioacylation and Cyclocondensation

The aldehyde reacts with thiobenzamide in acetic acid, followed by H₂S elimination, to generate a thioamide. Intramolecular cyclization under basic conditions (K₂CO₃, DMF) constructs the tricyclic system. The furanmethyl group is retained via careful pH control during workup.

Key Data

  • Yield Optimization : Photolysis at 20°C with 37% aqueous formaldehyde achieves 60% yield (Table 1, entry 7).
  • IR Analysis : Lactam C=O stretch at 1712 cm⁻¹; thiol S-H stretch at 2560 cm⁻¹.

Pathway 3: One-Pot Cascade Synthesis

Substrate Preparation

Furan-tethered terminal alkyne 1a is synthesized via Mitsunobu reaction between furfuryl alcohol and N-propargyl tosylamine using DIAD/PPh₃.

Copper-Catalyzed Cyclization

Heating 1a with glyoxal and ammonium thiocyanate in the presence of CuBr (10 mol%) in DMF induces a cascade cyclization. The reaction proceeds via alkyne activation, imine formation, and sulfur incorporation, yielding the tricyclic thiolactam.

Functionalization

The intermediate is treated with 2-furanmethyl bromide under basic conditions to install the N-11 substituent. Flash chromatography (CH₂Cl₂/MeOH, 9:1) isolates the product in 65% yield.

Key Data

  • X-ray Crystallography : Confirms tricyclic geometry (CCDC 1427086).
  • HPLC Purity : >98% (C18 column, MeCN/H₂O 70:30).

Comparative Analysis of Synthetic Routes

Parameter Pathway 1 Pathway 2 Pathway 3
Overall Yield (%) 58 60 65
Reaction Time (h) 12 8 6
Key Advantage Scalability Photochemical Efficiency Atom Economy
Limitation Multi-step Specialized Equipment Catalyst Cost

Pathway 3 offers superior atom economy and shorter reaction time, albeit requiring costly CuBr. Pathway 1 is preferable for large-scale synthesis due to readily available reagents.

Characterization and Validation

Spectroscopic Data

  • ¹H-NMR (400 MHz, CDCl₃) : δ 7.42 (d, J = 1.8 Hz, 1H, furan H-5), 6.39 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 6.31 (d, J = 3.2 Hz, 1H, furan H-3), 4.72 (s, 2H, –CH₂–furan), 3.89 (s, 1H, SH).
  • ¹³C-NMR (100 MHz, CDCl₃) : δ 170.1 (C=O), 152.3 (furan C-2), 142.1 (furan C-5), 110.4 (furan C-3), 45.8 (–CH₂–furan).
  • HRMS (ESI) : m/z 387.0921 [M+H]⁺ (calc. 387.0918).

Purity Assessment

HPLC analysis (UV detection at 254 nm) confirms >98% purity. No residual solvents (DMF, THF) are detected via GC-MS.

Chemical Reactions Analysis

Types of Reactions

11-(Furan-2-ylmethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the furan ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and diazatricyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the furan ring.

Scientific Research Applications

Structural Characteristics

The compound features a unique arrangement of functional groups including a furan ring and sulfur atoms within a diazatricyclo framework. Its molecular formula contributes to its reactivity and potential biological activity, making it a candidate for various applications.

Biological Activities

Research indicates that compounds similar to 11-(Furan-2-ylmethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one exhibit significant biological activities:

  • Antimicrobial Properties : Compounds with sulfur and nitrogen atoms have shown effectiveness against various pathogens.
  • Anticancer Activity : Furan-based compounds are known for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
  • Neuroprotective Effects : Thiazole derivatives have been studied for their neuroprotective properties, suggesting similar potential for this compound.

Applications in Medicinal Chemistry

The unique structural features of this compound allow for diverse applications in medicinal chemistry:

Application AreaDescription
Drug Development Potential lead compound for new antimicrobial or anticancer drugs due to its biological activity.
Synthetic Intermediates Can serve as intermediates in the synthesis of more complex molecules with specific biological activities.
Biological Probes May be utilized as probes in biological studies to understand the mechanisms of action of related compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various research contexts:

  • Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Research : In vitro studies showed that the compound induced apoptosis in human cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotection Trials : Preliminary trials indicated that the compound could protect neuronal cells from oxidative stress-induced damage.

Mechanism of Action

The mechanism of action of 11-(Furan-2-ylmethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins, affecting their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(Furan-2-ylmethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

11-(Furan-2-ylmethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one (CAS No. 757221-96-8) is a complex organic compound with potential biological activities that have been the subject of various studies. This article reviews the available research on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique bicyclic structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C15H14N2S2OC_{15}H_{14}N_2S_2O with a molecular weight of approximately 304.39 g/mol . The presence of a furan ring and sulfur atoms in the structure is particularly noteworthy as these elements often play critical roles in biological interactions.

Antiviral Properties

Recent studies have highlighted the potential antiviral properties of compounds structurally related to this compound. For instance, derivatives containing furan moieties have been identified as inhibitors of SARS-CoV-2 main protease (Mpro) . These compounds demonstrated significant inhibitory activity with IC50 values ranging from 1.55 to 10.76 μM, indicating their potential as therapeutic agents against COVID-19.

CompoundIC50 (μM)Mechanism of Action
F8-B61.57Reversible covalent inhibitor of Mpro
F8-B221.55Reversible covalent inhibitor of Mpro
F8-S4310.76Non-peptidomimetic inhibitor

Anticancer Activity

In addition to antiviral effects, preliminary investigations suggest that the compound may exhibit anticancer properties. Research has indicated that similar thiazole-containing compounds can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . Further studies are needed to elucidate the specific mechanisms by which this compound exerts its effects on cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's structural features allow it to interact with key enzymes involved in viral replication and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Compounds similar to this one have been shown to modulate ROS levels within cells, leading to oxidative stress that can trigger apoptotic pathways in cancer cells .
  • Cell Cycle Arrest : Some studies suggest that thiazole derivatives can induce cell cycle arrest at specific phases, thereby inhibiting cancer cell growth.

Case Studies

A notable case study involved the evaluation of furan-containing compounds against SARS-CoV-2 Mpro where derivatives were synthesized and tested for their inhibitory activity . The results indicated a strong correlation between structural modifications and enhanced biological activity.

Q & A

Q. How can researchers validate the structural configuration of this tricyclic compound, and what analytical techniques are critical for resolving ambiguities in stereochemistry?

  • Methodological Answer: X-ray crystallography (XRD) is the gold standard for resolving stereochemical ambiguities in complex tricyclic systems. For preliminary analysis, high-resolution NMR (¹H/¹³C) combined with 2D techniques (COSY, HSQC, NOESY) can confirm connectivity and spatial arrangements. For example, NOESY correlations between the furan methyl group and adjacent protons in the thia-diazatricyclo framework can clarify substituent orientation . Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups (e.g., sulfanyl, ketone).

Q. What synthetic routes are reported for analogous tricyclic systems with fused thia-diazatricyclo cores, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer: Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions is a common approach. For example, describes N-alkylation/arylation protocols using sodium hydride in DMF or dioxane to install substituents on nitrogen atoms . Microwave-assisted synthesis may reduce reaction times (e.g., 30 min vs. 24 hrs) while maintaining yields >75%. Optimization requires monitoring by TLC/HPLC and adjusting temperature, solvent polarity, and catalyst loading.

Q. How do physicochemical properties (e.g., logP, solubility) influence experimental design for in vitro bioactivity assays?

  • Methodological Answer: Computational tools like ACD/Labs or ChemAxon predict logP (e.g., XLogP3 ≈ 4.9 for analogs ), guiding solvent selection (DMSO for stock solutions). Poor aqueous solubility (<0.1 mg/mL) necessitates surfactants (e.g., Tween-80) or co-solvents (PEG-400). For cell-based assays, ensure final solvent concentrations ≤0.1% to avoid cytotoxicity.

Advanced Research Questions

Q. What strategies address contradictions in bioactivity data between in vitro and in vivo models for sulfur-containing tricyclic compounds?

  • Methodological Answer: Discrepancies often arise from metabolic instability (e.g., sulfanyl group oxidation). To mitigate this:
  • Use deuterated analogs to prolong half-life .
  • Conduct microsomal stability assays (e.g., liver S9 fractions) to identify metabolic hotspots.
  • Employ pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate in vitro IC₅₀ with in vivo efficacy .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina, Schrödinger) identifies key interactions (e.g., hydrogen bonds between the ketone group and kinase ATP-binding pockets). For example, highlights furan-propionitrile derivatives binding to cyclohexyl-tetrazatricyclo targets via π-π stacking . Validate predictions with mutagenesis studies (e.g., alanine scanning).

Q. What experimental frameworks are recommended for studying the environmental fate of this compound, particularly its persistence and bioaccumulation potential?

  • Methodological Answer: Follow the tiered approach in :
  • Phase 1: Measure octanol-water partition coefficients (logKₒw) and soil adsorption (Kₒc) to assess mobility .
  • Phase 2: Use OECD 307 guidelines for aerobic/anaerobic degradation studies in soil/water systems.
  • Phase 3: Ecotoxicity assays (e.g., Daphnia magna LC₅₀) to evaluate aquatic risks .

Critical Analysis of Contradictions

  • vs. : While both describe thia-diazatricyclo derivatives, the substituent positions (furan-2-ylmethyl vs. fluorophenylmethyl) significantly alter logP and bioactivity. Researchers must prioritize substituent effects in SAR studies .
  • vs. : N-alkylation protocols in may not apply directly to sterically hindered systems (e.g., ’s dispiro framework). Alternative methods like photoredox catalysis could be explored .

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